molecular formula C16H20ClN5O B6568426 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide CAS No. 946308-46-9

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide

Cat. No.: B6568426
CAS No.: 946308-46-9
M. Wt: 333.81 g/mol
InChI Key: JURYVEPGCDEBTJ-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide is a synthetic compound characterized by a tetrazole core substituted with a 4-chlorophenyl group and a cyclohexylacetamide side chain. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and steric properties. The 4-chlorophenyl group enhances lipophilicity and may influence bioactivity, while the cyclohexyl moiety contributes to steric bulk and hydrophobicity.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c17-13-6-8-14(9-7-13)22-15(19-20-21-22)11-18-16(23)10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURYVEPGCDEBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ag/Na-Borosilicate Catalyzed Method

Reagents :

  • 4-Chloroaniline (2.0 equiv)

  • Sodium azide (2.0 equiv)

  • Triethyl orthoformate (2.4 equiv)

  • Ag/Na-borosilicate catalyst (0.05 g)

Conditions :

  • Temperature: 120°C

  • Time: 3 hours

  • Solvent-free

Outcome :

  • Yield : 94%

  • Mechanism : The catalyst facilitates nitrile imine formation from 4-chloroaniline and triethyl orthoformate, followed by cycloaddition with sodium azide.

Table 1 : Optimization of Ag/Na-Borosilicate Catalysis

Catalyst (g)Temperature (°C)Time (h)Yield (%)
0.03120885
0.05120394
0.07120394

Functionalization of Tetrazole with Methylenamine

The tetrazole’s C5 position is functionalized with a methylene group to enable subsequent amide coupling. A Mannich-type reaction or nucleophilic alkylation is employed.

Mannich Reaction with Formaldehyde

Reagents :

  • 1-(4-Chlorophenyl)-1H-tetrazole (1.0 equiv)

  • Formaldehyde (1.2 equiv)

  • Ammonium chloride (catalytic)

Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 60°C

  • Time: 6 hours

Outcome :

  • Intermediate : 5-(Aminomethyl)-1-(4-chlorophenyl)-1H-tetrazole

  • Yield : 78%

Synthesis of 2-Cyclohexylacetic Acid

The cyclohexylacetamide moiety is prepared via acetylation of cyclohexylamine, followed by oxidation.

Acetylation of Cyclohexylamine

Reagents :

  • Cyclohexylamine (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

Conditions :

  • Solvent-free

  • Temperature: 25°C (room temperature)

  • Time: 2 hours

Outcome :

  • Product : N-Cyclohexylacetamide

  • Yield : 89%

Oxidation to 2-Cyclohexylacetic Acid

Reagents :

  • N-Cyclohexylacetamide (1.0 equiv)

  • KMnO₄ (2.0 equiv)

  • H₂SO₄ (catalytic)

Conditions :

  • Solvent: Water

  • Temperature: 80°C

  • Time: 4 hours

Outcome :

  • Product : 2-Cyclohexylacetic acid

  • Yield : 72%

Amide Coupling via Carbodiimide Chemistry

The final step involves coupling 5-(aminomethyl)-1-(4-chlorophenyl)-1H-tetrazole with 2-cyclohexylacetic acid using a carbodiimide reagent.

EDCl-Mediated Coupling

Reagents :

  • 5-(Aminomethyl)-1-(4-chlorophenyl)-1H-tetrazole (1.0 equiv)

  • 2-Cyclohexylacetic acid (1.2 equiv)

  • EDCl (1.5 equiv)

  • HOBt (0.3 equiv)

Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C → 25°C

  • Time: 12 hours

Outcome :

  • Product : N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide

  • Yield : 68%

Alternative Route: Multicomponent Ugi-Tetrazole Reaction

A streamlined approach combines tetrazole formation and amide coupling in a single pot using the Ugi four-component reaction (Ugi-4CR).

Reagents :

  • 4-Chlorophenyl isocyanide (1.0 equiv)

  • Cyclohexylamine (1.0 equiv)

  • Formaldehyde (1.0 equiv)

  • Trimethylsilyl azide (1.0 equiv)

Conditions :

  • Solvent: Methanol

  • Temperature: 25°C

  • Time: 24 hours

Outcome :

  • Yield : 52%

  • Advantage : Reduces purification steps but requires precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its ability to interact with biological targets makes it valuable in drug discovery and development.

Medicine: N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its interaction with specific molecular targets can lead to the development of new therapeutic drugs.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name Core Heterocycle Key Substituents Notable Structural Differences
Target Compound Tetrazole 4-Chlorophenyl, cyclohexylacetamide Unique tetrazole-acetamide-cyclohexyl combination
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6 m) Triazole 4-Chlorophenyl, naphthalenyloxy-methyl Triazole core; naphthalenyloxy vs. cyclohexylacetamide
1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1 H-1,3-benzodiazol-2-one (9o) Tetrazole Benzodioxin, thiophenyl-methyl, piperidinyl-benzodiazolone Benzodioxin and benzodiazolone substituents
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole 4-Chlorophenyl, trifluoromethyl, carboxylic acid Triazole core; carboxylic acid vs. acetamide

Key Observations :

  • The target compound’s tetrazole core distinguishes it from triazole-based analogs (e.g., 6 m and compounds), which may alter electronic properties, acidity (tetrazoles are more acidic), and binding interactions .
  • The cyclohexylacetamide side chain contrasts with polar substituents like carboxylic acids () or aromatic systems (naphthalenyloxy in 6 m), impacting solubility and membrane permeability .
  • The 4-chlorophenyl group is a common feature in multiple analogs, suggesting its role in enhancing lipophilicity or target affinity .

Key Observations :

  • Spectral data (e.g., IR C=O stretch in 6 m) provide benchmarks for verifying structural features in the target compound .

Key Observations :

  • The 4-chlorophenyl-triazole scaffold in exhibits potent antitumor activity (e.g., GP = 68.09% against NCI-H522 cells), suggesting that the target compound’s tetrazole core and 4-chlorophenyl group may confer similar bioactivity .
  • Structural analogs in (pesticides) demonstrate the versatility of chlorophenyl-heterocycle hybrids, though the target compound’s acetamide side chain may steer its application toward medicinal chemistry .

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-cyclohexylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity and potential interactions with biological targets. The structural formula is represented as follows:

  • Molecular Formula : C_{15}H_{20}ClN_{5}O
  • Molecular Weight : 305.80 g/mol

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar tetrazole derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some tetrazole derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction .
  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The following table summarizes the SAR findings based on related compounds:

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer
N-(5-Aryl-tetrazol-1-yl)benzenesulfonamidesVariations in aryl groupsDiverse biological activities

These findings highlight the potential therapeutic applications of this compound due to its unique combination of functional groups.

Study on Antibacterial Activity

A study evaluated the antibacterial effects of various tetrazole derivatives, including this compound. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, the compound was tested for its ability to inhibit AChE. The results indicated significant inhibition with an IC50 value comparable to established inhibitors used in treating Alzheimer's disease . This highlights the compound's potential in neuropharmacology.

Q & A

Q. Table: Key Spectroscopic Benchmarks

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Cyclohexyl1.2–2.2 (m)
Tetrazole-CH₂4.5–5.0 (s)
Amide C=O~1650

Advanced Research Questions

How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and MS data to confirm functional groups. For example, conflicting NOESY signals may indicate stereochemical impurities .
  • X-ray Crystallography: Resolve ambiguous proton assignments by determining crystal structures (e.g., unit cell parameters, intermolecular H-bonding) .
  • High-Resolution MS (HRMS): Use exact mass analysis (±0.001 Da) to distinguish isomers or degradation products .

Case Study: highlights how crystallography resolved torsional strain in a nitro-substituted analog, clarifying NMR splitting patterns .

What computational modeling approaches are suitable for predicting the biological activity or binding modes of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., enzymes, receptors). Focus on:
    • Tetrazole Ring: Potential hydrogen bonding with active-site residues.
    • Cyclohexyl Group: Hydrophobic interactions in binding pockets .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding affinity .

Example: A study on triazole derivatives used MD to validate docking poses, revealing stable interactions with α-glucosidase .

How can in vitro enzymatic assays be designed to evaluate the inhibitory potential of this compound against specific biological targets?

Methodological Answer:

  • Assay Design:
    • Substrate: Use p-nitrophenyl-α-D-glucopyranoside for α-glucosidase inhibition studies.
    • Inhibitor Concentration: Test 0.1–100 µM in DMSO (≤1% final concentration).
    • Controls: Include acarbose (positive control) and solvent-only blanks .
  • Data Analysis: Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with Lineweaver-Burk plots to determine inhibition type .

Q. Table: Example IC₅₀ Data from Analogous Compounds

CompoundTargetIC₅₀ (µM)Reference
Triazole derivativeα-Glucosidase12.3
Oxadiazole analogLipase8.7

What strategies can optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Solubility Enhancement:
    • Co-solvents: Use PEG-400 or cyclodextrins for aqueous formulations.
    • Salt Formation: React with HCl or sodium hydroxide to improve ionization .
  • Stability Testing:
    • pH Stability: Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
    • Thermal Stability: Store at 4°C, 25°C, and 40°C for 28 days; monitor purity changes .

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